molecular formula C7H11ClN2S B13211019 4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole

4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole

Cat. No.: B13211019
M. Wt: 190.69 g/mol
InChI Key: UXQDSUGZWRPNMK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(chloromethyl)butylamine with thiocarbohydrazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-2-(chloromethyl)-1,3-thiazole
  • 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles
  • 1,3,4-thiadiazole derivatives

Uniqueness

4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C7H11ClN2S

Molecular Weight

190.69 g/mol

IUPAC Name

4-[2-(chloromethyl)butyl]thiadiazole

InChI

InChI=1S/C7H11ClN2S/c1-2-6(4-8)3-7-5-11-10-9-7/h5-6H,2-4H2,1H3

InChI Key

UXQDSUGZWRPNMK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CSN=N1)CCl

Origin of Product

United States

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